
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclohexyl ring with a hydroxyl group, a methoxyphenyl group, and a thiourea moiety, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea typically involves the reaction of 4-hydroxycyclohexylamine with 2-methoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems can provide better control over reaction parameters, leading to a more sustainable and scalable production process .
化学反応の分析
Types of Reactions
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of various substituted phenylthiourea derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxy groups can form hydrogen bonds with target proteins, while the thiourea moiety can interact with active sites, leading to inhibition or modulation of biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-((1r,4r)-4-Hydroxycyclohexyl)-3-phenylthiourea: Lacks the methoxy group, leading to different reactivity and biological activity.
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea: Has a methoxy group at a different position, affecting its interaction with molecular targets.
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-hydroxyphenyl)thiourea: Contains a hydroxyl group instead of a methoxy group, altering its chemical properties.
Uniqueness
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea is unique due to the specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups, along with the thiourea moiety, allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C14H20N2O2S |
|---|---|
分子量 |
280.39 g/mol |
IUPAC名 |
1-(4-hydroxycyclohexyl)-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C14H20N2O2S/c1-18-13-5-3-2-4-12(13)16-14(19)15-10-6-8-11(17)9-7-10/h2-5,10-11,17H,6-9H2,1H3,(H2,15,16,19) |
InChIキー |
ZXFSXBFJXORQBD-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC(=S)NC2CCC(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





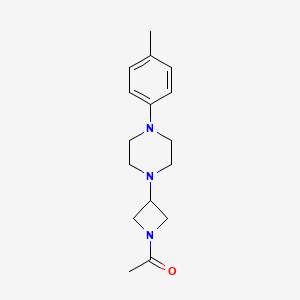
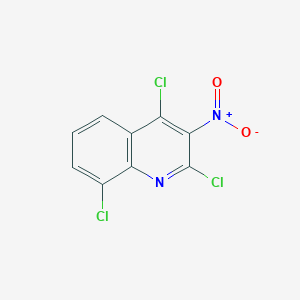
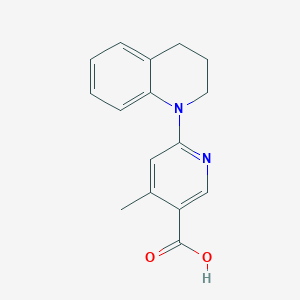
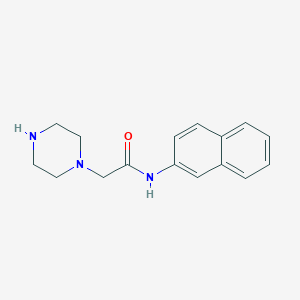
![3h-Spiro[2-benzofuran-1,9'-fluorene]](/img/structure/B11848735.png)

![Benzamide, N-[1-(1-naphthalenyl)ethyl]-](/img/structure/B11848752.png)
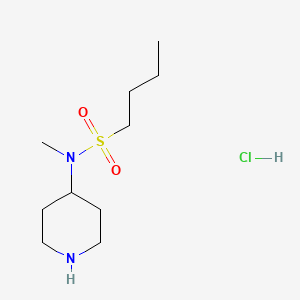


![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)
